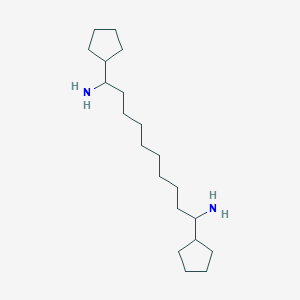

1,10-Dicyclopentyldecane-1,10-diamine

Description

1,10-Dicyclopentyldecane-1,10-diamine is a long-chain aliphatic diamine featuring two cyclopentyl substituents at the terminal positions of a decane backbone. This structure confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry, polymer science, and pharmaceutical formulation.

Properties

CAS No. |

70741-90-1 |

|---|---|

Molecular Formula |

C20H40N2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

1,10-dicyclopentyldecane-1,10-diamine |

InChI |

InChI=1S/C20H40N2/c21-19(17-11-7-8-12-17)15-5-3-1-2-4-6-16-20(22)18-13-9-10-14-18/h17-20H,1-16,21-22H2 |

InChI Key |

ITXCDTITYTYAFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(CCCCCCCCC(C2CCCC2)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: N,N'-Dibenzylethylenediamine

N,N'-Dibenzylethylenediamine (DBED), used in benzathine penicillin formulations , shares a diamine core but differs in substituents (benzyl vs. cyclopentyl) and chain length (ethane vs. decane). Key comparisons include:

- Solubility : DBED forms water-soluble salts with penicillin, whereas the longer decane chain and cyclopentyl groups in the target compound may favor lipid solubility, limiting pharmaceutical use but enhancing utility in hydrophobic matrices.

- Coordination Chemistry : DBED acts as a bidentate ligand, but the extended decane chain in 1,10-dicyclopentyldecane-1,10-diamine could enable polydentate binding, accommodating higher-coordination-number metal ions (e.g., UO₂²⁺), addressing limitations seen in PMBP-based systems .

Chelating Agents: 4-Acylpyrazolinones (PMBP)

1-Phenyl-3-methyl-4-benzoylpyrazolinone (PMBP) is a β-diketone analog used for lanthanide/actinide extraction . Contrasts with this compound include:

- Coordination Mode: PMBP binds via keto-enol tautomerism, forming six-membered chelate rings, while the diamine’s NH₂ groups enable simpler Lewis base interactions.

- Metal Selectivity : PMBP struggles with uranyl ions due to water participation in coordination, reducing extraction efficiency. The diamine’s flexible backbone and multiple binding sites could displace water, improving uranyl affinity.

Data Tables

Table 1. Physicochemical Properties of Selected Diamines

Table 2. Performance in Metal Extraction

| Compound | Uranyl (UO₂²⁺) Efficiency | Lanthanide Efficiency | Stability in Aqueous Media |

|---|---|---|---|

| This compound | Hypothetically high | Moderate | High (steric shielding) |

| PMBP | Low (due to hydration) | High | Moderate |

Research Findings

- Analytical Characterization : Spectral techniques like NMR (δH, δC) and IR (vmax) are critical for verifying structure, particularly cyclopentyl proton environments (δH ~4.40–4.61 ppm for CH₂ groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.